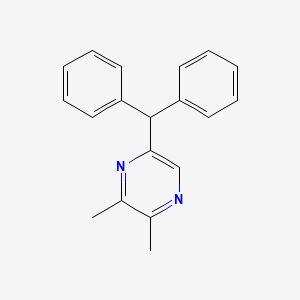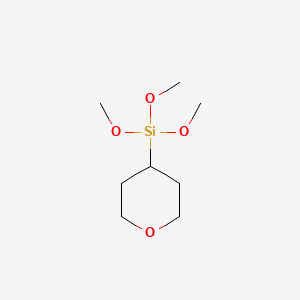
1,1'-(Chlorothallanediyl)di(propan-2-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Chlorothallanediyl)di(propan-2-one) typically involves the reaction of thallium(I) chloride with acetone under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of thallium. The general reaction can be represented as follows:
[ \text{TlCl} + 2 \text{CH}_3\text{COCH}_3 \rightarrow \text{Tl(CH}_3\text{COCH}_2\text{)}_2\text{Cl} ]
Industrial Production Methods
Industrial production of 1,1’-(Chlorothallanediyl)di(propan-2-one) involves scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials. The process may also involve purification steps such as recrystallization to obtain the final product in high purity .
化学反应分析
Types of Reactions
1,1’-(Chlorothallanediyl)di(propan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) derivatives.
Reduction: Reduction reactions can convert thallium(III) back to thallium(I).
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) acetylacetonate, while substitution with hydroxide ions can produce thallium hydroxide derivatives .
科学研究应用
1,1’-(Chlorothallanediyl)di(propan-2-one) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s interactions with biological molecules are studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use in diagnostic imaging and as a potential treatment for certain diseases.
作用机制
The mechanism of action of 1,1’-(Chlorothallanediyl)di(propan-2-one) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- Thallium(I) acetate
- Thallium(I) chloride
- Thallium(III) acetate
Comparison
1,1’-(Chlorothallanediyl)di(propan-2-one) is unique due to its specific structure, which allows it to participate in a wider range of chemical reactions compared to other thallium compounds. Its ability to form stable complexes with various ligands makes it particularly useful in catalysis and organic synthesis .
属性
CAS 编号 |
144332-26-3 |
|---|---|
分子式 |
C6H10ClO2Tl |
分子量 |
353.98 g/mol |
IUPAC 名称 |
1-[chloro(2-oxopropyl)thallanyl]propan-2-one |
InChI |
InChI=1S/2C3H5O.ClH.Tl/c2*1-3(2)4;;/h2*1H2,2H3;1H;/q;;;+1/p-1 |
InChI 键 |
PYBIQKGQQDWKFW-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)C[Tl](CC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
